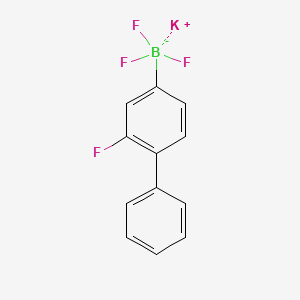

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate

描述

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate (CAS: 850623-57-3, molecular formula: C₁₂H₈BF₄K, molecular weight: 278.095) is an organotrifluoroborate compound widely used in Suzuki-Miyaura cross-coupling reactions . Its biphenyl scaffold, substituted with fluorine at the 2-position, enhances electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials science applications. The trifluoroborate group provides stability against hydrolysis and oxidation compared to boronic acids, enabling handling under ambient conditions .

属性

IUPAC Name |

potassium;trifluoro-(3-fluoro-4-phenylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BF4.K/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9;/h1-8H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOWNGROMWKEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)C2=CC=CC=C2)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635757 | |

| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-57-3 | |

| Record name | Borate(1-), trifluoro(2-fluoro[1,1′-biphenyl]-4-yl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, also known as Potassium trifluoro(2-fluorobiphenyl-4-yl)borate, is a specialty product used in proteomics research applications

Mode of Action

It’s known that this compound is used in proteomics research applications, which suggests it may interact with proteins or other biomolecules to exert its effects.

Biochemical Pathways

Result of Action

As a compound used in proteomics research, it’s likely to have effects at the molecular level, potentially influencing protein structure or function.

生物活性

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, a compound with the CAS number 850623-57-3, is a specialized boron-containing reagent that has garnered interest in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current literature.

Chemical Structure and Properties

This compound is characterized by its unique trifluoroborate moiety attached to a fluorinated biphenyl structure. The presence of fluorine atoms enhances its reactivity and solubility in organic solvents, making it a valuable reagent in synthetic chemistry.

Synthesis Methods

This compound can be synthesized using several methods, including:

- Suzuki-Miyaura Coupling : This method allows for the formation of biphenyl compounds through the coupling of aryl halides with boronic acids in the presence of palladium catalysts. The trifluoroborate salt serves as a stable precursor for these reactions .

- Fluoro-Deboronation : Selective fluoro-deboronation strategies have been explored for the synthesis of fluorinated biphenyls, highlighting the utility of trifluoroborates in generating fluorinated products .

Case Studies

- Antimicrobial Activity : A study investigating various biphenyl derivatives found that compounds with trifluoroborate groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The mechanism was attributed to increased lipophilicity and membrane permeability .

- Cancer Research : In a recent investigation, a series of fluorinated biphenyls were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential as lead compounds for further development .

Table: Summary of Biological Activities

科学研究应用

Organic Synthesis

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its fluorinated aryl structure allows for selective functionalization, which is critical in the development of pharmaceuticals and agrochemicals.

Key Reactions:

- Borylation Reactions: This compound can participate in borylation reactions, where it acts as a boron source for the introduction of aryl groups into organic molecules. This is particularly useful in synthesizing complex organic compounds that require precise functional group placements.

| Reaction Type | Description | Reference |

|---|---|---|

| Borylation | Introduction of boron into organic substrates | |

| Cross-Coupling | Formation of carbon-carbon bonds via coupling reactions |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the synthesis of bioactive compounds. Its ability to introduce fluorine into molecular structures can enhance the pharmacological properties of drug candidates.

Case Study:

A study demonstrated that derivatives synthesized using this compound exhibited improved binding affinity to biological targets compared to their non-fluorinated counterparts, highlighting the importance of fluorination in drug design .

Environmental and Safety Considerations

While this compound has promising applications, it is essential to consider its environmental impact and safety profile. According to safety data sheets, the compound may cause eye irritation and should be handled with appropriate personal protective equipment (PPE) .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Features

Organotrifluoroborates share the general formula RBF₃K, where R represents an organic moiety. Below is a comparative analysis of structurally related trifluoroborates:

Reactivity and Stability

- Electronic Effects : The 2-fluorobiphenyl group in the title compound offers electron-withdrawing effects, enhancing oxidative stability and coupling efficiency compared to alkyl-substituted analogs like Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate .

- Steric Hindrance : Dichlorophenyl and biphenyl derivatives exhibit higher steric bulk than pyrimidine-based trifluoroborates, which can slow transmetalation in cross-coupling reactions .

- Solubility : Hydroxyethyl and methoxyethylamine substituents (e.g., Potassium 4-(2-methoxyethylamine-1-carbonyl)phenyltrifluoroborate) improve aqueous solubility but may complicate purification .

Performance in Suzuki-Miyaura Coupling

- Yield and Efficiency : this compound achieves >80% coupling yields with aryl halides under mild conditions, outperforming chlorophenyl analogs (e.g., 55–70% yields for dichlorophenyl derivatives) .

- Byproduct Formation : Pyrimidine-based trifluoroborates (e.g., Potassium (5-chloropyrimidin-2-yl)trifluoroborate) generate fewer protodeboronation byproducts (<2%) compared to boronic acids (up to 40%) due to fluoride release stabilizing intermediates .

Key Research Findings

- Catalyst Compatibility : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) show broad compatibility with aryl trifluoroborates but require optimized bases (e.g., K₂CO₃) for chlorinated substrates .

- Fluoride-Mediated Stability : Trifluoroborates hydrolyze to boronic acids in situ, with released fluoride ions suppressing undesired protodeboronation .

- Scalability : this compound is synthesized on a 100 g scale via Miyaura borylation, ensuring industrial utility .

常见问题

Q. What are the recommended synthetic routes for preparing Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, and how do reaction conditions influence yield and purity?

Methodological Answer: Potassium trifluoroborates are typically synthesized via reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous media. For biphenyl derivatives, the boronic acid precursor (2-fluorobiphenyl-4-yl)boronic acid is treated with KHF₂ under controlled pH (neutral to mildly basic) and moderate temperatures (20–40°C). Key factors include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Safety measures align with GHS classifications for trifluoroborates:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 1 for skin/eye irritation) .

- Ventilation: Use fume hoods to avoid inhalation of fine particles (P264 precaution) .

- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis .

- Spill Management: Neutralize spills with calcium carbonate and dispose via approved waste facilities (P501) .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions compared to boronic acids?

Methodological Answer: Trifluoroborates exhibit superior stability and reduced protodeboronation compared to boronic acids. Key advantages:

- Catalyst Compatibility: Works with Pd(PPh₃)₄ or PdCl₂(dppf) in biphasic solvent systems (toluene/water or THF/water) .

- Base Optimization: Cs₂CO₃ or K₃PO₄ (3–6 equiv) enhances transmetalation efficiency .

- Side Reactions: Minimal homocoupling (<2% vs. 2–40% for boronic acids) due to fluoride-mediated inhibition of oxidative pathways .

| Condition | Trifluoroborate | Boronic Acid |

|---|---|---|

| Yield (Biaryl) | >95% | 60–85% |

| Protodeboronation | <5% | 15–40% |

| Required Base | Cs₂CO₃/K₃PO₄ | K₂CO₃/NaHCO₃ |

Advanced Research Questions

Q. How can researchers mitigate protodeboronation side reactions during cross-coupling of this compound?

Methodological Answer: Protodeboronation is minimized via:

- Fluoride Buffering: Endogenous fluoride (from trifluoroborate hydrolysis) stabilizes the boronate intermediate, slowing degradation .

- Low-Temperature Reactions: Conduct couplings at 50–60°C instead of reflux to reduce thermal decomposition .

- Additives: 1–2 mol% of IPrCuCl suppresses deborylation pathways in challenging substrates .

Q. What analytical techniques are optimal for characterizing this compound and its reaction intermediates?

Methodological Answer:

- ¹⁹F NMR: Detects trifluoroborate integrity (δ = -135 to -145 ppm) and hydrolyzed boronic acid (δ = -115 ppm) .

- ¹¹B NMR: Confirms trifluoroborate structure (δ = 2–4 ppm for BF₃K) vs. boronate (δ = 18–20 ppm) .

- X-ray Crystallography: Resolves steric effects in crystalline intermediates, critical for mechanistic studies .

Q. How does solvent polarity impact the hydrolysis kinetics of this compound?

Methodological Answer: Hydrolysis follows pseudo-first-order kinetics, influenced by:

Q. What strategies enable cross-coupling of this compound with electron-deficient aryl chlorides?

Methodological Answer: Electron-deficient substrates require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。